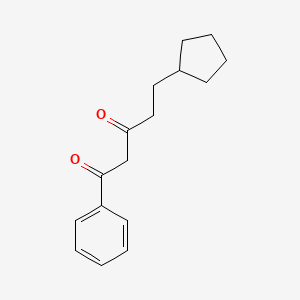

5-Cyclopentyl-1-phenylpentane-1,3-dione

Description

5-Cyclopentyl-1-phenylpentane-1,3-dione is a diketone featuring a pentane backbone substituted with a cyclopentyl group at position 5 and a phenyl group at position 1. Diketones of this class are critical intermediates in organic synthesis, particularly for constructing heterocycles and bioactive molecules. Their reactivity stems from the two ketone groups, which participate in keto-enol tautomerism, enabling diverse chemical transformations such as cyclocondensation and nucleophilic additions .

Properties

CAS No. |

143226-61-3 |

|---|---|

Molecular Formula |

C16H20O2 |

Molecular Weight |

244.33 g/mol |

IUPAC Name |

5-cyclopentyl-1-phenylpentane-1,3-dione |

InChI |

InChI=1S/C16H20O2/c17-15(11-10-13-6-4-5-7-13)12-16(18)14-8-2-1-3-9-14/h1-3,8-9,13H,4-7,10-12H2 |

InChI Key |

JJSVBFNQFRJPQI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CCC(=O)CC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopentyl-1-phenylpentane-1,3-dione typically involves the reaction of cyclopentanone with phenylacetic acid under acidic conditions to form the intermediate compound. This intermediate is then subjected to a Claisen condensation reaction with ethyl acetate to yield the final product. The reaction conditions often include the use of a strong base such as sodium ethoxide and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopentyl-1-phenylpentane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.

Reduction: Reduction reactions can convert the diketone to diols or alcohols.

Substitution: The phenyl and cyclopentyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

Oxidation: Produces ketones and carboxylic acids.

Reduction: Yields diols or alcohols.

Substitution: Results in substituted phenyl or cyclopentyl derivatives.

Scientific Research Applications

5-Cyclopentyl-1-phenylpentane-1,3-dione has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating certain diseases.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Cyclopentyl-1-phenylpentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and their implications:

Key Observations:

- Substituent Effects : The cyclopentyl group in the target compound confers steric bulk and lipophilicity, contrasting with electron-withdrawing substituents (e.g., 4-chlorophenyl in ), which enhance electrophilicity and reactivity. Aromatic substituents (e.g., triphenyl in ) promote conjugation, affecting optical and electronic properties.

- Core Structure Flexibility : The pentane backbone in the target compound allows greater conformational flexibility compared to rigid cyclopentene () or cyclohexane () cores, influencing binding affinity in biological systems.

Physicochemical Properties

- Lipophilicity : Cyclopentyl and phenyl groups increase logP values compared to hydroxyl or azido-containing analogs (e.g., ), suggesting better membrane permeability but poorer aqueous solubility.

- Thermal Stability : Cyclopentene-derived diketones () exhibit higher thermal stability due to aromatic stacking, whereas the target compound’s aliphatic groups may lower melting points.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.